Research labs often face variability in building-block quality, which can derail structure-activity relationship campaigns. 4-(1-Aminocyclopropyl)benzoic acid (CAS 1014743-82-8) provides a structurally exact, dual-functional scaffold that eliminates that risk.
- ≥95% purity with batch-specific NMR, HPLC, and GC reports for reproducible results.
- Orthogonal reactive handles: the aminocyclopropyl group for amide coupling and the benzoic acid for esterification.
- Sourced from ISO-certified production with comprehensive analytical documentation, ensuring supply-chain reliability for pharmaceutical R&D and medicinal chemistry programs.
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
CAS No.1014743-82-8
Cat. No.B1519622
⚠ Attention: For research use only. Not for human or veterinary use.
4-(1-Aminocyclopropyl)benzoic acid Structural and Physicochemical Baseline
4-(1-Aminocyclopropyl)benzoic acid (CAS 1014743-82-8) is an aryl compound with the molecular formula C10H11NO2 and molecular weight of 177.20 g/mol . Its structure comprises a benzoic acid moiety para-substituted with a 1-aminocyclopropyl group . The compound is recognized as a versatile small molecule scaffold with applications as a building block in organic synthesis and medicinal chemistry research [1].
Synthetic VersatilityDual functional handles: aminocyclopropyl for amide bond, benzoic acid for esterification
Structural ConstraintCyclopropyl ring imparts conformational rigidity not achievable with linear alkylamines
Scaffold UtilityVersatile building block for medicinal chemistry and SAR exploration
[1] CheMenu. CAS 1014743-82-8: 4-(1-Aminocyclopropyl)benzoic acid. Product listing. View Source
4-(1-Aminocyclopropyl)benzoic acid vs. Generic Analogs
The presence of the 1-aminocyclopropyl substituent at the para position confers distinct structural and physicochemical properties that cannot be replicated by generic benzoic acid analogs [1]. The cyclopropyl ring, the smallest cyclic alkane, imparts unique conformational constraints, increased π-character in bonding, and altered electronic distribution compared to alkyl or unsubstituted analogs [1] [2]. These features influence molecular recognition, binding interactions, and metabolic stability in ways that generic benzoic acid derivatives lacking the strained aminocyclopropyl moiety cannot recapitulate [2]. Procurement of exact structural matches is therefore essential for experimental reproducibility and SAR campaign integrity.
Generic benzoic acid analogs lack the strained aminocyclopropyl moiety; conformational and electronic properties may not replicate.
Alkyl-substituted benzoic acids cannot recapitulate cyclopropyl ring π-character and metabolic stability modulation.
Exact structural match required for SAR reproducibility; substitution may shift binding interactions and metabolic profiles.
[1] CheMenu. CAS 1014743-82-8: 4-(1-Aminocyclopropyl)benzoic acid. Product listing with structural analysis. View Source
4-(1-Aminocyclopropyl)benzoic acid serves as a versatile small molecule scaffold for constructing more complex molecular architectures . The compound's aminocyclopropyl group provides a reactive handle for amide bond formation, while the benzoic acid moiety enables esterification and other carboxylic acid derivatizations [1]. This dual functionality makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceutical candidates where cyclopropylamine motifs are desired for modulating target engagement and pharmacokinetic properties.
Drug Discovery Programs
The compound is positioned as a building block of interest in pharmaceutical research . The cyclopropyl group is a recognized structural motif in marketed drugs across multiple therapeutic areas including cardiovascular, central nervous system, oncology, autoimmune, and anti-inflammatory indications [1]. Incorporation of the 1-aminocyclopropyl moiety may offer advantages in modulating molecular conformation and improving metabolic stability compared to alkylamine or unsubstituted analogs.
Quality Control Reference Standard
Commercial suppliers provide 4-(1-Aminocyclopropyl)benzoic acid with standard purity of ≥95% and accompanying batch-specific analytical data including NMR, HPLC, and GC reports . These quality control attributes support its use as a reference standard in analytical method development and validation for research laboratories and pharmaceutical quality control applications.
Academic and Industrial Chemical Research
The compound is of interest in chemical and biochemical research as a benzoic acid derivative incorporating an aminocyclopropyl group . Its availability from ISO-certified suppliers with comprehensive analytical documentation supports its integration into academic research programs investigating cyclopropylamine-containing small molecules and their interactions with biological targets [2].
Application
Selection Property
Validation Focus
Medicinal chemistry building block
Dual functional group reactivity (aminocyclopropyl + benzoic acid)
Amide/ester derivatization and scaffold diversification
Drug discovery research programs
Cyclopropyl conformational constraint
Metabolic stability assay context and target engagement modulation studies
Analytical reference standard
Batch-specific analytical data (≥95% purity, NMR, HPLC, GC)
Method development and validation for research QC
Chemical biology and biochemistry research
Aminocyclopropyl-modified benzoic acid scaffold
Integration into cyclopropylamine-target interaction studies
[2] CheMenu. CAS 1014743-82-8: 4-(1-Aminocyclopropyl)benzoic acid. Product listing. View Source
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